BenchChemオンラインストアへようこそ!

6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine is a synthetic, small-molecule pyrazine derivative (C₉H₁₄ClN₃O; exact mass 215.08 Da) characterized by a chlorine substituent at position 6 of the pyrazine ring and an ethoxypropylamine side chain at position 2. The compound belongs to the 2-aminopyrazine class, a scaffold widely explored in medicinal chemistry for antimycobacterial, kinase-inhibitory, and neuroactive applications.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
CAS No. 1220036-67-8
Cat. No. B1442083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine
CAS1220036-67-8
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESCCOCCCNC1=CN=CC(=N1)Cl
InChIInChI=1S/C9H14ClN3O/c1-2-14-5-3-4-12-9-7-11-6-8(10)13-9/h6-7H,2-5H2,1H3,(H,12,13)
InChIKeyXMWBCGMRHMIXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine (CAS 1220036-67-8) – Physicochemical Identity and Procurement-Relevant Profile


6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine is a synthetic, small-molecule pyrazine derivative (C₉H₁₄ClN₃O; exact mass 215.08 Da) characterized by a chlorine substituent at position 6 of the pyrazine ring and an ethoxypropylamine side chain at position 2 [1]. The compound belongs to the 2-aminopyrazine class, a scaffold widely explored in medicinal chemistry for antimycobacterial, kinase-inhibitory, and neuroactive applications [2]. Unlike simpler 2-aminopyrazine congeners, its extended ethoxypropyl side chain confers distinct lipophilicity (calculated LogD at pH 7.4 = 0.799), a topological polar surface area (TPSA) of 47.04 Ų, and six freely rotatable bonds, placing it in a differentiated physicochemical space relative to methyl, ethyl, or unsubstituted analogs [1].

Why Broad “Pyrazin-2-amine” or “6-Chloropyrazine” Equivalence Claims Are Inadequate When Specifying 6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine


Compounds within the 2-aminopyrazine class exhibit steep structure–activity relationships where even minor alkyl-chain variations (methyl → ethyl → propyl → alkoxyalkyl) produce non-linear shifts in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly impact membrane permeability, metabolic stability, and target engagement [1]. For instance, systematic studies on pyrazinamide derivatives demonstrate that replacing the primary amine with longer alkylamino chains can alter antimycobacterial potency by factors of >10-fold against Mycobacterium tuberculosis H37Rv, while also modulating antifungal and photosynthesis-inhibiting activities [1]. Consequently, a procurement specification that accepts any “chloropyrazin-2-amine” or “N-alkylpyrazin-2-amine” without locking the ethoxypropyl substituent risks acquiring a molecule with materially different solubility, LogD, and biological performance; the quantitative evidence below illustrates where this specific analog diverges from its closest neighbors in measurable, decision-relevant ways.

6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine – Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity (LogD/LogP) Differentiation: Ethoxypropyl Side Chain Delivers Intermediate Polarity Versus Methoxypropyl and Unsubstituted Analogs

The ethoxypropyl-substituted compound exhibits a calculated LogD (pH 7.4) of 0.799, which is 0.852 log units lower than the LogP of its closest alkoxyalkyl analog, 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine (LogP = 1.651) [1][2]. This represents a ~7.1-fold difference in octanol-water partition coefficient, translating to significantly higher aqueous solubility and reduced non-specific protein binding potential relative to the methoxypropyl comparator. Conversely, the target compound is more lipophilic than the parent 6-chloropyrazin-2-amine scaffold (LogP = 0.95–1.29), which lacks the alkoxyalkyl extension .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Equivalence Masks Conformational Flexibility Advantage Over Shorter-Chain Analogs

The target compound and the methoxypropyl analog share an identical TPSA of 47.04 Ų [1][2]; however, the target possesses 6 rotatable bonds versus 5 for the methoxypropyl analog and 0–1 for the unsubstituted 6-chloropyrazin-2-amine scaffold [3]. This additional rotational degree of freedom arises from the replacement of the terminal methoxy (–OCH₃) with an ethoxy (–OCH₂CH₃) group, permitting a larger ensemble of low-energy conformers. While TPSA remains constant, the increased flexibility can modulate entropic penalties upon target binding and influence crystal packing and formulation behavior.

Membrane permeability Conformational entropy Molecular flexibility

Molecular Weight and Hydrogen-Bond Acceptor Profile Create a Unique Physicochemical Fingerprint for Solid-Phase and Formulation Applications

With a molecular weight of 215.68 Da, the target compound occupies a space between the lighter 6-chloro-N-ethylpyrazin-2-amine (MW 157.60) and the methoxypropyl analog (MW 201.65) [1]. It features 4 hydrogen-bond acceptors (pyrazine N atoms, ether oxygen, amine N) and 1 donor (secondary amine), identical in count to the methoxypropyl analog. However, the increased mass and carbon count (+1 CH₂ vs. methoxypropyl) can enhance van der Waals contacts in hydrophobic binding pockets, a parameter often exploited in fragment-based drug design to improve ligand efficiency. The computed LogD, MW, and H-bond profile together place this compound within Lipinski-compliant chemical space, with no Rule-of-5 violations [1].

Solid-state properties Crystallinity Formulation compatibility

Class-Level Biological Evidence: Alkylamino-Chain Extension on 6-Chloropyrazine Scaffolds Improves Antimycobacterial Potency Relative to Unsubstituted Parent Compounds

In a systematic medicinal chemistry study, 6-chloropyrazine-2-carboxamide derivatives bearing alkylamino substitutions were synthesized and evaluated against Mycobacterium tuberculosis H37Rv [1]. Compounds with non-aromatic alkylamino chains (e.g., propyl, butyl, cyclohexyl) demonstrated antimycobacterial activity significantly better than standard pyrazinamide and the unsubstituted 6-chloropyrazine-2-carboxamide parent (MIC values >50 µg/mL for parent vs. moderate-to-strong activity for alkylamino derivatives, although precise MIC values for the ethoxypropyl congener are not yet reported in primary literature). The ethoxypropyl substituent extends this established SAR logic by introducing an ether oxygen that can participate in additional polar interactions while maintaining the alkyl-chain-driven lipophilicity required for mycobacterial cell-wall penetration.

Antimycobacterial Tuberculosis Structure–Activity Relationship

Chlorine Substitution Position Differentiates 6-Chloro from 5-Chloro and 3-Chloro Pyrazin-2-amine Regioisomers in Biological Activity Landscapes

The biological activity of chloropyrazin-2-amines is exquisitely sensitive to chlorine substitution position. A focused SAR study on N-pyrazinylbenzamides demonstrated that the 5-chloropyrazin-2-amine series was the most successful against M. tuberculosis, with five active compounds exhibiting MIC values ranging from 3.13 to 25 µg/mL [1]. In contrast, the 6-chloropyrazin-2-amine-derived series showed a different activity profile, with potency shifts attributable to altered electron density distribution and steric presentation of the chloro substituent. The unambiguous substitution pattern of 6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine (chlorine at position 6, not 3 or 5) is therefore not an interchangeable feature; procurement of a regioisomeric mixture or incorrect isomer would confound SAR interpretation and yield irreproducible biological results.

Regioselectivity Isomeric differentiation Target engagement

High-Confidence Application Scenarios for 6-Chloro-N-(3-ethoxypropyl)pyrazin-2-amine Based on Verified Differentiation Evidence


Antimycobacterial Lead-Optimization Libraries: SAR Probing of Alkoxyalkyl Chain Length and Polarity

The ethoxypropyl substituent provides a quantifiable lipophilicity increment (LogD = 0.799) that is 0.85 log units lower than the methoxypropyl congener [1], enabling systematic exploration of the polarity-activity trade-off in antimycobacterial pyrazinamide series. Building on the class-level demonstration that N-alkylamino substitution converts weakly active 6-chloropyrazine scaffolds into M. tuberculosis-active compounds [2], this analog fills a specific gap in the alkoxyalkyl chain-length matrix (ethyl → methoxypropyl → ethoxypropyl → propoxypropyl). Procurement of this precise compound enables head-to-head LogD-activity correlation studies that would be confounded if the methoxypropyl analog (LogP = 1.651) or the unsubstituted parent (LogP = 0.95) were substituted.

In Vitro ADME Profiling: Isolating the Contribution of Conformational Flexibility to Metabolic Stability

With 6 rotatable bonds versus 5 for the methoxypropyl analog [1] and identical TPSA (47.04 Ų), the compound serves as a matched-pair probe to disentangle the effects of conformational flexibility from polarity on microsomal stability. In liver microsome assays, the incremental ethyl (vs. methyl) extension can be correlated with CYP-mediated oxidation rates without the confounding influence of altered H-bond donor/acceptor counts or TPSA changes. This makes the compound a high-value tool compound for computational chemists building QSAR models of oxidative metabolism within the 2-aminopyrazine chemical space.

Kinase Inhibitor Scaffold Diversification: ATR Kinase and Beyond

Substituted pyrazin-2-amines are established as inhibitors of ATR kinase, a validated oncology target [1]. While the specific compound is not explicitly claimed in Vertex's ATR patent portfolio, its 6-chloro-2-(alkoxyalkylamino) architecture maps onto the Markush structures described in US 10479784 B2 and related filings. The ethoxypropyl side chain introduces an ether oxygen capable of engaging the kinase hinge region via water-mediated hydrogen bonds—an interaction geometry distinct from purely alkyl or aryl substituents. Procurement of this compound for kinase panel screening is justified by its differentiated physicochemical profile (LogD = 0.799, MW = 215.68) relative to close analogs, potentially accessing selectivity windows not achievable with shorter-chain or more lipophilic congeners.

Fragment- and Ligand-Efficiency-Based Drug Design: Systematic Exploration of Heavy-Atom Count vs. Potency

The compound's molecular weight (215.68 Da) and heavy-atom count (14 non-hydrogen atoms) place it at the upper boundary of fragment-like chemical space and the lower boundary of lead-like space, making it a strategic bridging molecule in fragment-to-lead optimization. The +14 Da increment over the methoxypropyl analog corresponds to a single CH₂ addition—the smallest meaningful mass perturbation available—while maintaining identical HBD (1) and HBA (4) counts [1]. This enables rigorous assessment of lipophilic ligand efficiency (LLE) and group efficiency (GE) metrics in a controlled chemical series, where each atom addition can be directly correlated with potency shifts.

Quote Request

Request a Quote for 6-chloro-N-(3-ethoxypropyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.